N-[3-(2-cyanopropan-2-yl)-1-methylcyclopentyl]acetamide
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Overview
Description
N-[3-(2-cyanopropan-2-yl)-1-methylcyclopentyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used as reactants in the synthesis of various heterocyclic compounds .
Preparation Methods
The synthesis of N-[3-(2-cyanopropan-2-yl)-1-methylcyclopentyl]acetamide can be achieved through several methods. One common method involves the treatment of substituted amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods often involve solvent-free reactions of aryl amines with ethyl cyanoacetate .
Chemical Reactions Analysis
N-[3-(2-cyanopropan-2-yl)-1-methylcyclopentyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The active hydrogen on the cyanoacetamide group can participate in various substitution reactions.
Common reagents used in these reactions include triethylamine, phenacyl bromide, and boiling ethanol . Major products formed from these reactions include pyrrole derivatives .
Scientific Research Applications
N-[3-(2-cyanopropan-2-yl)-1-methylcyclopentyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2-cyanopropan-2-yl)-1-methylcyclopentyl]acetamide involves its interaction with molecular targets and pathways. The compound’s cyano and carbonyl functions enable it to react with common bidentate reagents, forming various heterocyclic compounds . The active hydrogen on C-2 of the cyanoacetamide group plays a crucial role in its condensation and substitution reactions .
Comparison with Similar Compounds
N-[3-(2-cyanopropan-2-yl)-1-methylcyclopentyl]acetamide can be compared with other cyanoacetamides, such as:
These compounds share similar structural features but differ in their specific applications and reactivity. This compound is unique due to its specific substitution pattern and its use in the synthesis of biologically active heterocyclic compounds .
Properties
Molecular Formula |
C12H20N2O |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-[3-(2-cyanopropan-2-yl)-1-methylcyclopentyl]acetamide |
InChI |
InChI=1S/C12H20N2O/c1-9(15)14-12(4)6-5-10(7-12)11(2,3)8-13/h10H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
RWTOSKRDSSDWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCC(C1)C(C)(C)C#N)C |
Origin of Product |
United States |
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